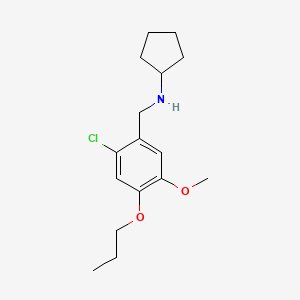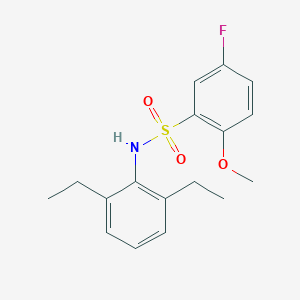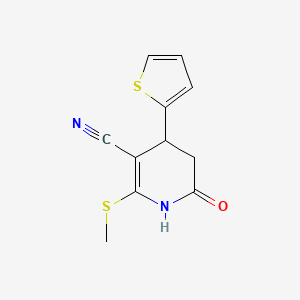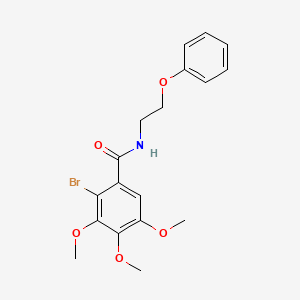![molecular formula C18H15BrClN3O2 B4896050 2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly known as BPCA and has been extensively studied for its potential applications in the field of medicine and scientific research.
作用機序
BPCA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, BPCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. BPCA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BPCA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis. BPCA has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
実験室実験の利点と制限
BPCA has several advantages for use in lab experiments. It is a highly specific inhibitor of COX-2, with little or no effect on COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. BPCA has also been shown to have low toxicity and good solubility in aqueous and organic solvents. However, BPCA has certain limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for research on BPCA. One potential area of research is the development of BPCA derivatives with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anticancer activities of BPCA, which could lead to the identification of new targets for drug development. Additionally, the therapeutic potential of BPCA in various disease models, such as arthritis, asthma, and cancer, could be further explored in preclinical and clinical studies.
合成法
The synthesis of BPCA involves the reaction of 4-bromo-2-chlorophenol with 3-(1H-pyrazol-1-ylmethyl)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-glycine to obtain the final product, BPCA.
科学的研究の応用
BPCA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. BPCA has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-14-5-6-17(16(20)10-14)25-12-18(24)22-15-4-1-3-13(9-15)11-23-8-2-7-21-23/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUZLYYZSWSQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)

![3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4896015.png)


![4-[(1-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4896037.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4896057.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)
